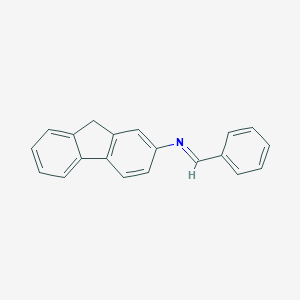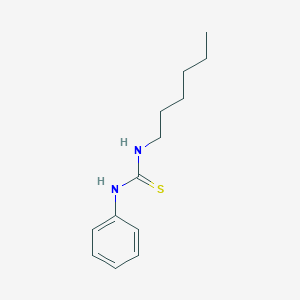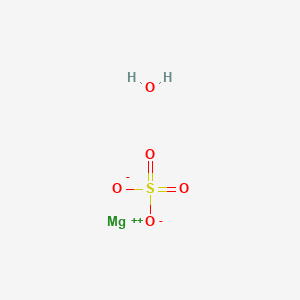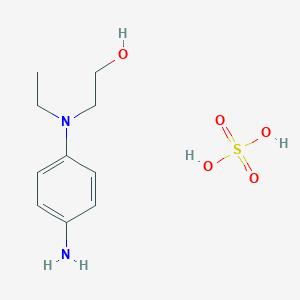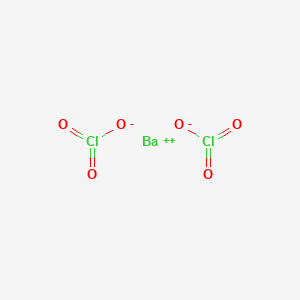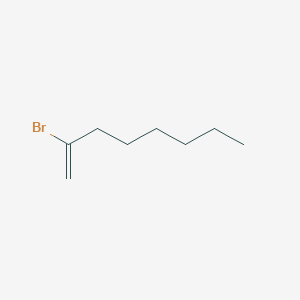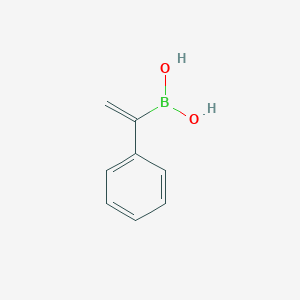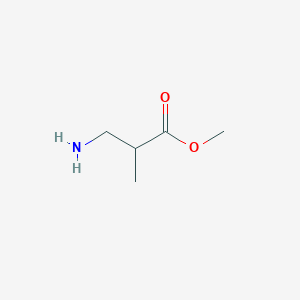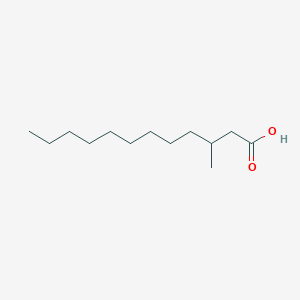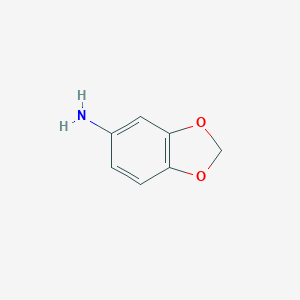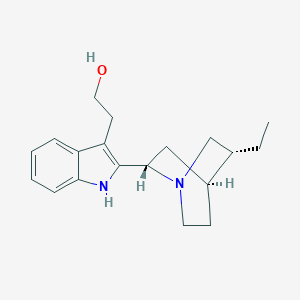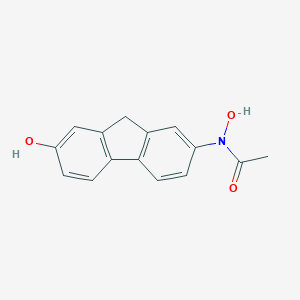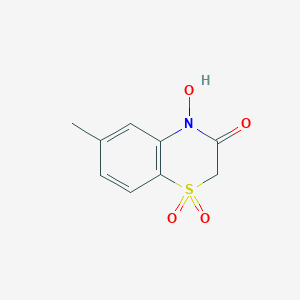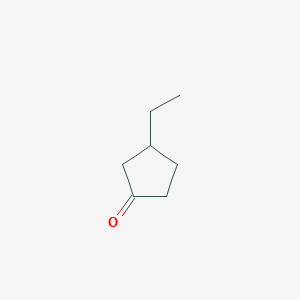
3-Ethylcyclopentanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopentanone derivatives, including 3-ethylcyclopentanone, involves multiple steps from basic organic compounds. A notable method includes the addition of butadiene with methyl methacrylate followed by several reaction steps to achieve the desired ketone derivative (Roberts, J.D., Jeydel, A., & Armstrong, R., 1949). Similarly, nickel-catalyzed [3+1+1] cycloaddition reactions have been utilized to synthesize methylenecyclopentanones, showcasing the versatility of metal-catalyzed reactions in the synthesis of cyclopentanone derivatives (Kamikawa, K., Shimizu, Y., Takemoto, S., & Matsuzaka, H., 2006).
Molecular Structure Analysis
The molecular structure of 3-ethylcyclopentanone, like its cyclopentanone counterparts, is characterized by a five-membered ring bearing a ketone functional group. The ethyl group at the 3-position introduces steric considerations and electronic effects, influencing the compound's reactivity and physical properties. Techniques such as NMR and X-ray crystallography are instrumental in elucidating the detailed structural attributes of such molecules.
Chemical Reactions and Properties
3-Ethylcyclopentanone participates in various chemical reactions, reflecting its utility in synthetic chemistry. Its ketone group is reactive towards nucleophiles, and the compound can undergo addition reactions, including cycloadditions and Michael additions. For instance, cyclopentanone derivatives have been synthesized through reactions with cyanomethylene reagents, leading to novel heterocyclic compounds with potential antitumor activities (Wardakhan, W., & Samir, E., 2013).
Applications De Recherche Scientifique
Antibacterial Activity : 3-Ethylcyclopentanone derivatives exhibit antibacterial activity, with their efficacy evaluated through molecular orbital calculations. These derivatives show a close correlation with absolute electronegativity derived from the highest occupied and lowest unoccupied molecular orbitals. They may potentially serve as cyclopentanone antibiotics (Tonari & Sameshima, 2000).
Antitumor Activity : Certain cyclopentenone derivatives related to helenalin, synthesized as potential alkylating antitumor agents, show significant in vitro cytotoxicity against various cancer cells. This suggests a role for 3-Ethylcyclopentanone derivatives in cancer treatment (Lee et al., 1978).
Anticonvulsant Properties : Unsubstituted and mono-alkyl-substituted cyclopentanones, including 3-Ethylcyclopentanone, demonstrate anticonvulsant activity. They are effective against seizures induced by pentylenetetrazol and maximal electroshock in mice (Holland et al., 1990).
Synthesis of Heterocyclic Compounds : Cyclopentanone's reaction with malononitrile or ethyl cyanoacetate produces condensated products that can be transformed into novel pyrazole, thiophene, and pyridazine derivatives. Some of these derivatives show high inhibitory effects on cancer cell lines, indicating potential antitumor applications (Wardakhan & Samir, 2013).
Ethylene Response Inhibition : 3-Methylcyclopropene (3-MCP), a compound related to 3-Ethylcyclopentanone, binds to the ethylene receptor in plants, blocking it for several days. This suggests applications in agriculture and plant growth regulation (Sisler et al., 1999).
Regioselective Synthesis : Regioselective approaches towards 1,2,8,9-tetraazadispiro[4.1.4.2]trideca-2,9-dien-6-ones with potential antimicrobial properties have been developed, leveraging cyclopentanone structures (Girgis et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
3-ethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-6-3-4-7(8)5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERALSLWOPMNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907968 | |
| Record name | 3-Ethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylcyclopentanone | |
CAS RN |
10264-55-8 | |
| Record name | 3-Ethylcyclopentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010264558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-ethylcyclopentanone relate to its potential as an antibacterial agent?
A2: Studies exploring the antibacterial activity of 3-methylcyclopentanone derivatives found a correlation between their structure and their minimum inhibitory concentration (MIC) against certain bacteria []. Specifically, the absolute electronegativity (χ) derived from HOMO/LUMO calculations of these derivatives, including 3-ethylcyclopentanone, showed a close relationship with their MIC values []. Additionally, parameters like ΔN and ΔE, calculated from χ and absolute hardness (η) of the derivatives and amino acids, also correlated well with MIC []. This suggests that the electronic properties and structure of 3-ethylcyclopentanone play a role in its antibacterial activity, potentially by influencing its interaction with bacterial targets.
Q2: How does the structure of 3-ethylcyclopentanone affect its photophysical properties?
A4: While not directly investigated in the provided papers, the presence of the ethyl group in 3-ethylcyclopentanone can influence its photophysical properties compared to unsubstituted cyclopentanone. Research on related molecules like cyclobutanone, cyclopentanone, and cyclohexanone suggests that structural variations, including alkyl substitutions, can significantly impact the rate of internal conversion processes leading to energy dissipation []. These variations likely affect the vibrational modes of the molecule, ultimately influencing its photophysical behavior. Further investigation is needed to determine the specific influence of the ethyl group in 3-ethylcyclopentanone on its photophysical characteristics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



